2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione
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Overview
Description
2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research . This compound features a unique structure that combines an isoindole core with a thiophene ring, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione typically involves the condensation of a phthalic anhydride with a primary amine, followed by further functionalization . One common method involves the reaction of phthalic anhydride with 3-methylthiophene-2-carbaldehyde in the presence of a suitable catalyst under controlled conditions . The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF) .
Chemical Reactions Analysis
2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antiviral, anticancer, and antimicrobial agent . In medicine, it is being explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties . Additionally, it has applications in the industry as a precursor for the synthesis of dyes, pigments, and other functional materials .
Mechanism of Action
The mechanism of action of 2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione involves its interaction with various molecular targets and pathways . It is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain . The compound’s ability to modulate these pathways makes it a promising candidate for the development of new therapeutic agents .
Comparison with Similar Compounds
Compared to other isoindole derivatives, 2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione stands out due to its unique combination of an isoindole core and a thiophene ring . Similar compounds include other isoindole derivatives such as phthalimides and isoindolinones . These compounds share some structural similarities but differ in their specific functional groups and biological activities . The presence of the thiophene ring in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(E)-(3-methylthiophen-2-yl)methylideneamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c1-9-6-7-19-12(9)8-15-16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3/b15-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXQBVHALGLXAW-OVCLIPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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